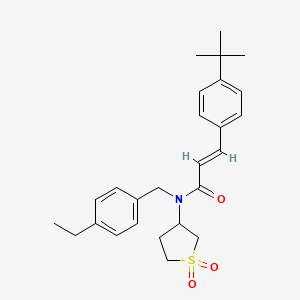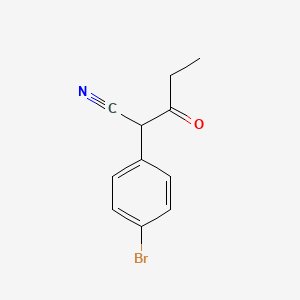![molecular formula C14H12F3N B12126622 Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- CAS No. 1152508-78-5](/img/structure/B12126622.png)
Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- is a chemical compound with the following structure: .
- It belongs to the class of substituted benzylamines.
- The compound contains a benzene ring (benzyl group) with a fluorine atom at positions 2 and 6, and a methyl group attached to the nitrogen atom.
- This compound may have applications in various fields due to its unique structure.
Vorbereitungsmethoden
- Synthetic routes for this compound involve introducing the fluorine atoms and the phenylmethyl group onto the benzene ring.
- One possible method is the Suzuki–Miyaura coupling, which utilizes boron reagents. These reagents are essential for the cross-coupling reaction .
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Analyse Chemischer Reaktionen
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include palladium catalysts, fluorinating agents, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
- In chemistry, it could serve as a building block for designing new molecules.
- In biology, researchers might explore its interactions with receptors or enzymes.
- In medicine, it could be investigated for potential therapeutic effects.
- In industry, it may find use in materials science or as a precursor for other compounds.
Wirkmechanismus
- The compound’s mechanism of action would depend on its specific targets.
- It might interact with cellular receptors, enzymes, or other biomolecules.
- Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds could include other benzylamines with fluorine substitutions.
- A detailed comparison would require analyzing their structures, properties, and applications.
Remember that this compound’s uniqueness lies in its combination of fluorine substitutions and the phenylmethyl group
Eigenschaften
CAS-Nummer |
1152508-78-5 |
|---|---|
Molekularformel |
C14H12F3N |
Molekulargewicht |
251.25 g/mol |
IUPAC-Name |
N-[(2,6-difluorophenyl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C14H12F3N/c15-11-4-1-3-10(7-11)8-18-9-12-13(16)5-2-6-14(12)17/h1-7,18H,8-9H2 |
InChI-Schlüssel |
JFYJQKPXLWUHJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CNCC2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)

![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![3-Isopropyl-5-(3-methoxy-phenyl)-1H-[1,2,4]triazole](/img/structure/B12126583.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine](/img/structure/B12126586.png)




![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)
